molecular formula C26H20N2OS B14799558 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14799558
M. Wt: 408.5 g/mol
InChI Key: UUPKNXHCSFTBRQ-UHFFFAOYSA-N
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Description

N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a naphthyl group, a methoxy group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves a multi-step process. One common method includes the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to engage in various types of chemical interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
  • N-[(2-chloro-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Uniqueness

N-[(2-methoxy-1-naphthyl)methylene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the naphthyl and benzothiazole moieties also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H20N2OS

Molecular Weight

408.5 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C26H20N2OS/c1-17-7-13-23-25(15-17)30-26(28-23)19-8-11-20(12-9-19)27-16-22-21-6-4-3-5-18(21)10-14-24(22)29-2/h3-16H,1-2H3

InChI Key

UUPKNXHCSFTBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)OC

Origin of Product

United States

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